Enzymatic Enantioselectivity: Resistance to Lipase-Catalyzed Hydrolysis vs. (R)-Enantiomer
In the kinetic resolution process patented by Hoffmann-La Roche, the (R)-enantiomer of the butyrate ester is hydrolyzed much more rapidly than the (S)-enantiomer by lipases such as Lipase P-30, Lipase SAM, and Lipase PM. This differential rate allows for the isolation of the unreacted (S)-ester with an enantiomeric excess (ee) of at least 90%, and typically as high as 98% [1]. The (S)-ester remains intact under conditions where the (R)-ester is cleaved to the corresponding (S)-alcohol, which is the crucial intermediate for d-α-tocopherol.
| Evidence Dimension | Enantioselectivity in enzymatic hydrolysis (ee value of recovered (S)-ester) |
|---|---|
| Target Compound Data | Enantiomeric excess (ee) of recovered (S)-ester: at least 90%, typically ~98% |
| Comparator Or Baseline | (R)-ester is preferentially hydrolyzed; racemic (RS) starting material yields a mixture requiring separation |
| Quantified Difference | The (S)-ester is recovered with an ee >90%, compared to 0% ee for the racemic starting material, representing a >90 percentage point increase in optical purity. |
| Conditions | Enzymatic hydrolysis using lipases (Lipase P-30, SAM, PM, etc.) at pH 7-8, 10-35°C, in aqueous buffer/organic solvent mixtures. |
Why This Matters
This enantioselectivity is the basis for manufacturing the single-isomer intermediate for natural Vitamin E, making the (S)-enantiomer the essential and non-substitutable feedstock for this pharmaceutical process.
- [1] Barner, R., Hubscher, J., & Wirz, B. (1994). U.S. Patent No. 5,283,346. Washington, DC: U.S. Patent and Trademark Office. Dioxolanes. (See Claims 1, 5, 7; and enzymatic hydrolysis details). View Source
